ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Description
The compound ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer drug development . Key structural attributes include:
- 1-(4-Fluorophenyl) substitution: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom.
- Ethyl carboxylate on piperazine: Modifies solubility and may act as a prodrug moiety.
Properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLOFTRHXWFGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride.
Introduction of the piperazine moiety: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a pyrazolo[3,4-d]pyrimidine derivative with diverse biological activities and potential therapeutic applications, especially in medicinal chemistry. Its molecular structure includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and a fluorophenyl substituent, which contribute to its properties and functionalities.
Scientific Applications
This compound has several notable scientific applications:
- Cyclin-Dependent Kinase 2 (CDK2) Inhibition: It primarily targets and inhibits CDK2 activity, which is critical in regulating the cell cycle. This inhibition leads to cytotoxic effects against certain cancer cell lines by disrupting normal cell cycle progression.
- Influence on Biochemical Pathways: By affecting CDK2 activity, this compound influences key biochemical pathways involved in cell proliferation and survival.
Synthesis and Structure
The synthesis of this compound typically involves several steps with careful control of reaction conditions like temperature and pH to optimize yield and purity. The use of protective groups may also be necessary to prevent unwanted reactions during synthesis. The molecular structure is characterized by multiple functional groups and rings that contribute to its biological activity.
Chemical Reactions
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. This can result in therapeutic effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Core Heterocycle Modifications
Analysis :
- The pyrazolo[3,4-d]pyrimidine core in the target compound provides a planar heteroaromatic system conducive to ATP-binding pocket interactions in kinases.
Piperazine/Piperidine Derivatives
Analysis :
Substituent Variations on the Aromatic Ring
Analysis :
Biological Activity
Ethyl 4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound exhibits a range of biological activities, making it a significant subject of research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 408.9 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClFN6 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | BFJXLZKCSOUUHW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds within the pyrazolopyrimidine class, including this compound, exhibit potent anticancer properties. For instance, studies have demonstrated that these compounds can effectively inhibit tumor growth in various cancer cell lines by targeting specific kinases .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as monoamine oxidase (MAO). Inhibitory assays have shown that derivatives with similar structures can significantly reduce MAO-A and MAO-B activities, which are critical for neurotransmitter metabolism . This suggests potential applications in treating neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Efficacy : A study reported that the compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Neuropharmacological Effects : Another investigation focused on the anxiolytic properties of related piperazine derivatives. These studies utilized behavioral assays in animal models to assess the central nervous system effects .
- Comparative Analysis : Comparisons with other pyrazolopyrimidine derivatives highlighted unique substitutions that enhance biological activity. For example, modifications at the piperazine ring were shown to influence kinase inhibition potency .
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Parameter | Optimal Value | Evidence Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | DIPEA (1.5 eq) | |
| Temperature | 0–25°C (gradual warming) | |
| Purification | Flash chromatography (EtOAc/Hexane) |
Q. Table 2. Bioactivity Data Comparison
| Derivative | Kinase Inhibitory Activity (IC, nM) | Assay Type |
|---|---|---|
| Parent Compound | 120 ± 15 (EGFR) | Fluorescence Polarization |
| Trifluoromethyl Analog | 45 ± 8 (EGFR) | Radioactive ATP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
